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Compound Name: Anpirtoline
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline hydrochloride is a potent and selective serotonin receptor ligand with a complex
pharmacological profile, exhibiting agonist activity at 5-HT1B receptors and antagonist activity
at 5-HT3 receptors.[1] This technical guide provides an in-depth overview of the chemical
properties, structure, and pharmacological characteristics of Anpirtoline hydrochloride.
Detailed experimental protocols for key assays and a plausible synthesis route are presented
to facilitate further research and development.

Chemical Properties and Structure

Anpirtoline hydrochloride is a white solid that is soluble in water and DMSO.[2] Its chemical
structure features a chloropyridine ring linked to a piperidine ring through a thioether bond.

Table 1: Chemical and Physical Properties of Anpirtoline Hydrochloride
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Property Value Reference
2-chloro-6-(piperidin-4-

IUPAC Name ) . ) [2]
ylthio)pyridine hydrochloride

Synonyms D-16949 [2]

Molecular Formula C10H14CI2N2S [3]

Molecular Weight 265.2 g/mol

Appearance White solid

Melting Point 126-128 °C

Solubility Soluble in water and DMSO
CIL.CIC1=NC(SC2CCNCC2)=C

SMILES
C=C1
INChl=1S/C10H13CIN2S.CIH/c
11-9-2-1-3-10(13-9)14-8-4-6-

InChl

12-7-5-8;/h1-3,8,12H ,4-
7H2;1H

Pharmacological Profile: Serotonin Receptor

Interactions

Anpirtoline hydrochloride displays a distinct binding affinity profile for various serotonin (5-HT)

receptor subtypes. It is characterized as a highly potent 5-HT1B receptor agonist. It also

demonstrates notable affinity for the 5-HT3 receptor, where it acts as an antagonist. Its affinity

for 5-HT1A and 5-HT2 receptors is comparatively lower.

Table 2: Binding Affinity (Ki) of Anpirtoline Hydrochloride for Serotonin Receptors
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Receptor Subtype Ki (nM) Reference
5-HT1A 150

5-HT1B 28

5-HT2 1490

5-HT3 29.5 (pKi 7.53)

Mechanism of Action: 5-HT1B Receptor Agonism
and Adenylate Cyclase Inhibition

As an agonist at the 5-HT1B receptor, Anpirtoline hydrochloride mimics the action of
serotonin. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that is negatively
coupled to adenylate cyclase via an inhibitory G-protein (Gi). Upon activation by an agonist like
Anpirtoline, the Gi protein inhibits the activity of adenylate cyclase, leading to a decrease in
the intracellular concentration of the second messenger cyclic adenosine monophosphate
(cAMP). This inhibitory effect on forskolin-stimulated adenylate cyclase activity has been
experimentally demonstrated.

Cellular Response
Anpirtoline 5-HT1B Receptor (e.g., inhibition of
neurotransmitter release)
1
1
1
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Caption: 5-HT1B Receptor Signaling Pathway

Experimental Protocols
Radioligand Binding Assays
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The following are generalized protocols for determining the binding affinity of Anpirtoline
hydrochloride for various serotonin receptors. Specific radioligands are used for each receptor
subtype.

Prepare cell membranes
expressing the target receptor

Incubate membranes with a fixed
concentration of radioligand and
varying concentrations of Anpirtoline HCI

l

Separate bound from free radioligand
(e.g., via vacuum filtration)

l

C)uantify radioactivity of bound radioligamD

(e.g., using liquid scintillation counting)

l

Analyze data to determine
IC50 and calculate Ki

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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